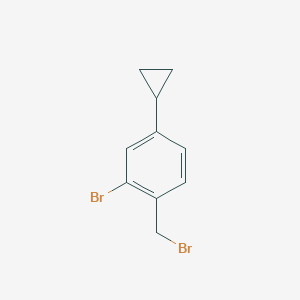![molecular formula C21H18Br2INO4 B13672553 tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, a dibromo-substituted phenoxy group, and an indolinone moiety with an iodine atom. Its unique structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate typically involves multiple steps, including halogenation, esterification, and condensation reactions. The synthetic route may start with the halogenation of a phenol derivative to introduce bromine atoms, followed by the formation of the indolinone moiety through cyclization and iodination. The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate under basic conditions .
Análisis De Reacciones Químicas
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove halogen atoms or to convert the indolinone moiety to an indoline.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Aplicaciones Científicas De Investigación
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indolinone moiety is of interest for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Researchers are exploring its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The indolinone moiety can bind to active sites of enzymes, inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate include:
tert-Butyl 2-[2,6-Dibromo-4-[(5-chloro-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: This compound has a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
tert-Butyl 2-[2,6-Dibromo-4-[(5-fluoro-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: The presence of fluorine can significantly alter the compound’s electronic properties and interactions with biological targets.
tert-Butyl 2-[2,6-Dibromo-4-[(5-methyl-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: The methyl group can influence the compound’s steric and electronic characteristics, impacting its overall behavior in chemical and biological systems.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which can enhance its reactivity and binding properties.
Propiedades
Fórmula molecular |
C21H18Br2INO4 |
|---|---|
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
tert-butyl 2-[2,6-dibromo-4-[(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18Br2INO4/c1-21(2,3)29-18(26)10-28-19-15(22)7-11(8-16(19)23)6-14-13-9-12(24)4-5-17(13)25-20(14)27/h4-9H,10H2,1-3H3,(H,25,27) |
Clave InChI |
ROVZIXBTKKICPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=C2C3=C(C=CC(=C3)I)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


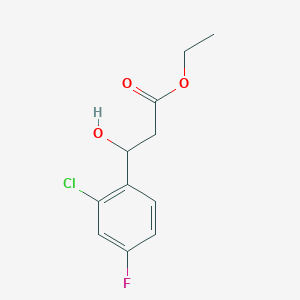
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
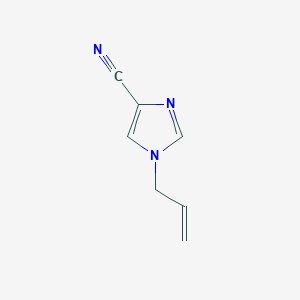
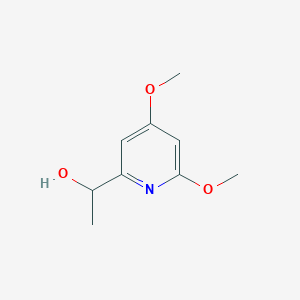

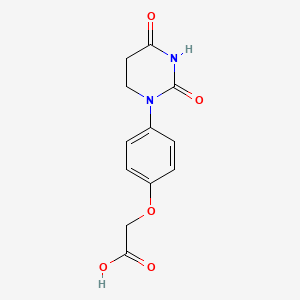
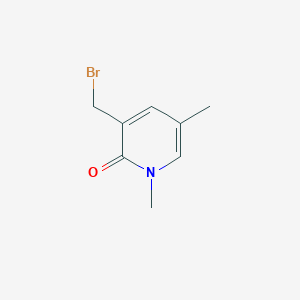
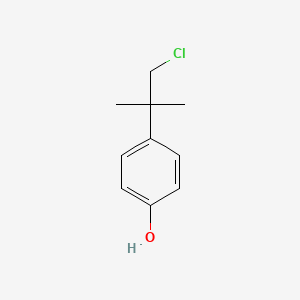
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)

![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)

![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)
